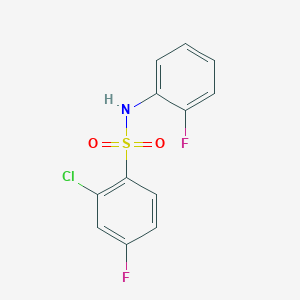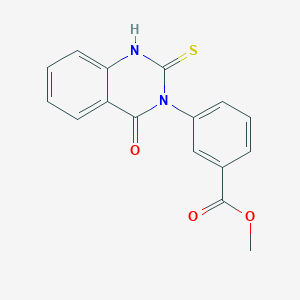![molecular formula C19H24N2O6S2 B10969408 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10969408.png)
1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vortioxetine hydrochloride , is a chemical compound with the following chemical formula:
C18H23ClN2S
. Let’s break down its features:Structure: The compound consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with two aromatic substituents attacheda 2,4-dimethoxyphenylsulfonyl group and a 4-methylphenylsulfonyl group.
Function: Vortioxetine hydrochloride is primarily used as an antidepressant and is marketed under the brand name Trintellix®.
Preparation Methods
Synthetic Routes
The synthesis of Vortioxetine hydrochloride involves several steps
-
Formation of the Piperazine Ring
- The piperazine ring is formed by reacting piperazine with 2,4-dimethoxybenzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride.
- The reaction occurs under inert conditions, typically in an organic solvent like dichloromethane or toluene.
-
Hydrochlorination
- The resulting piperazine compound is then treated with hydrochloric acid to form Vortioxetine hydrochloride.
- The hydrochlorination step ensures that the compound is in its salt form (hydrochloride salt).
Industrial Production
The industrial production of Vortioxetine hydrochloride follows similar principles, with optimization for large-scale synthesis and purification.
Chemical Reactions Analysis
Vortioxetine hydrochloride can undergo various chemical reactions, including:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.
Scientific Research Applications
Vortioxetine hydrochloride has diverse applications:
Psychiatry and Depression: As an antidepressant, it affects serotonin receptors and reuptake, contributing to mood regulation.
Cognitive Enhancement: Some studies explore its potential for improving cognitive function.
Neuroprotection: Research investigates its neuroprotective effects.
Mechanism of Action
Serotonin Modulation: Vortioxetine acts as a serotonin modulator and reuptake inhibitor (SSMRI).
Molecular Targets: It interacts with various serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT3, 5-HT7) and affects downstream signaling pathways.
Comparison with Similar Compounds
Uniqueness: Vortioxetine’s multimodal action distinguishes it from other antidepressants.
Similar Compounds: Other antidepressants like SSRIs (selective serotonin reuptake inhibitors) and SNRIs (serotonin-norepinephrine reuptake inhibitors).
Properties
Molecular Formula |
C19H24N2O6S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C19H24N2O6S2/c1-15-4-7-17(8-5-15)28(22,23)20-10-12-21(13-11-20)29(24,25)19-9-6-16(26-2)14-18(19)27-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
UYGPYBMAUKZDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]morpholine](/img/structure/B10969327.png)
![2,3-dihydro-1H-indol-1-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10969334.png)

![3-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10969348.png)
![2-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969351.png)
![2-(2,3-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969357.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(5-chloro-2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969358.png)
![[5-(3-bromophenyl)-1H-pyrazol-3-yl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10969359.png)
![5-chloro-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B10969360.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969370.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B10969377.png)

![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B10969387.png)
